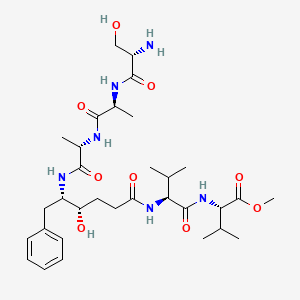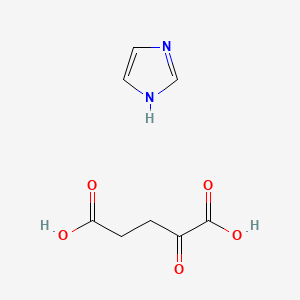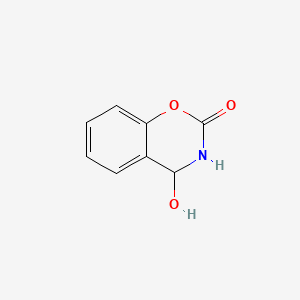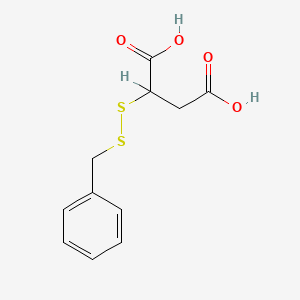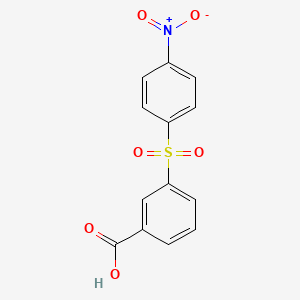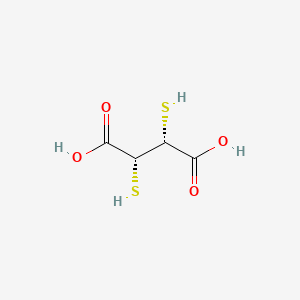
2,3-Dimercaptosuccinic acid, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Unique Ingredient Identifier (UNII) K853KBN17Q is known as 2,3-dimercaptosuccinic acid. This compound is a chelating agent, which means it has the ability to bind to heavy metals and facilitate their removal from the body. It is commonly used in the treatment of heavy metal poisoning, such as lead and mercury poisoning.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-dimercaptosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C
Solvent: Water or ethanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of 2,3-dimercaptosuccinic acid often involves large-scale batch reactors. The process includes:
Raw Materials: Maleic anhydride and thiourea
Reaction Conditions: Controlled temperature and pH to optimize yield
Purification: Crystallization and filtration to obtain pure 2,3-dimercaptosuccinic acid
Análisis De Reacciones Químicas
Types of Reactions
2,3-dimercaptosuccinic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The carboxyl groups can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Metal ions such as lead or mercury in aqueous solutions.
Substitution: Alcohols and acids in the presence of catalysts like sulfuric acid.
Major Products
Oxidation: Disulfides of 2,3-dimercaptosuccinic acid.
Reduction: Metal complexes with 2,3-dimercaptosuccinic acid.
Substitution: Esters of 2,3-dimercaptosuccinic acid.
Aplicaciones Científicas De Investigación
2,3-dimercaptosuccinic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in detoxifying heavy metals in biological systems.
Medicine: Used in clinical settings to treat heavy metal poisoning.
Industry: Employed in processes requiring the removal of heavy metals from waste streams.
Mecanismo De Acción
The mechanism by which 2,3-dimercaptosuccinic acid exerts its effects involves the formation of stable complexes with heavy metals. The thiol groups in the compound bind to metal ions, forming a chelate complex that is more easily excreted from the body. This process involves:
Molecular Targets: Heavy metal ions such as lead, mercury, and arsenic.
Pathways Involved: The chelate complexes are excreted through the kidneys, reducing the metal burden in the body.
Comparación Con Compuestos Similares
2,3-dimercaptosuccinic acid can be compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with a broader range of metal ion affinities.
Dimercaprol: Used for treating arsenic and mercury poisoning, but less effective for lead.
Penicillamine: Effective for copper poisoning, but has more side effects compared to 2,3-dimercaptosuccinic acid.
Uniqueness
2,3-dimercaptosuccinic acid is unique due to its high specificity for heavy metals and its relatively low toxicity, making it a preferred choice for treating heavy metal poisoning.
Propiedades
Número CAS |
27887-84-9 |
|---|---|
Fórmula molecular |
C4H6O4S2 |
Peso molecular |
182.2 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
Clave InChI |
ACTRVOBWPAIOHC-LWMBPPNESA-N |
SMILES isomérico |
[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |
SMILES canónico |
C(C(C(=O)O)S)(C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



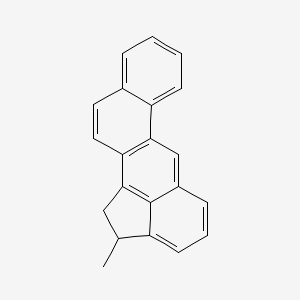
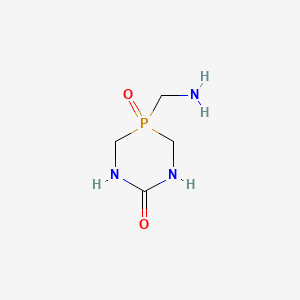



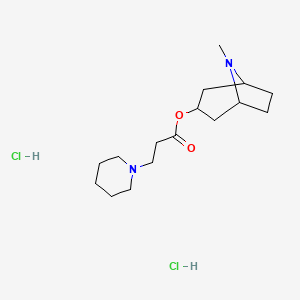
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
